Zucapsaicin Zucapsaicin Zucapsaicin is a member of phenols and a member of methoxybenzenes.
Zucapsaicin, the cis-isomer of capsaicin, is a topical analgesic used to treat osteoarthritis of the knee and other neuropathic pain. It is a modulator of transient receptor potential cation channel subfamily V member 1 (TRPV-1), also known as the vanilloid or capsaicin receptor 1, that reduces pain and improves articular functions. Zucapsaicin has also been evaluated for the management of several conditions manifested by chronic nerve pain. These conditions include herpes simplex (HSV) infections, cluster headaches, migraine, and osteoarthritis of the knee. Zucapsaicin was approved by the Health Canada in 2010 as topical cream marketed under the brand name Zuacta but currently not FDA-approved.
Brand Name: Vulcanchem
CAS No.: 25775-90-0
VCID: VC21327994
InChI: InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-
SMILES: CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol

Zucapsaicin

CAS No.: 25775-90-0

VCID: VC21327994

Molecular Formula: C18H27NO3

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Zucapsaicin - 25775-90-0

Description

Zucapsaicin is a synthetic compound that serves as the cis-isomer of natural capsaicin. It is primarily used as a topical analgesic for treating osteoarthritis of the knee and other forms of neuropathic pain. Zucapsaicin acts by modulating the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the vanilloid receptor, which plays a crucial role in pain perception and modulation .

Mechanism of Action

Zucapsaicin's mechanism of action involves the excitation and desensitization of C-fibers via its agonistic effect on TRPV1 receptors. This process includes:

  • Initial Stimulation: Activation of TRPV1 channels causes an influx of calcium and sodium ions, leading to cell depolarization and a burning sensation.

  • Desensitization: Following the initial stimulation, zucapsaicin induces a long-lasting refractory state in the sensory neurons. This desensitization reduces the release of pro-inflammatory neuropeptides like substance P (SP) and calcitonin gene-related peptide (CGRP), contributing to its analgesic effects .

Clinical Use and Efficacy

Zucapsaicin is used primarily for the treatment of osteoarthritis of the knee and neuropathic pain. It is available in topical formulations, such as creams, which are applied directly to the affected area. Studies have shown that zucapsaicin is effective in reducing pain in patients with osteoarthritis, particularly those experiencing severe pain while on other treatments like NSAIDs or COX-2 inhibitors .

Clinical Trial Data

Study GroupTreatmentEfficacy in ITT PopulationEfficacy in Patients with Severe Pain
ZUACTAZucapsaicin 0.075%10% improvement (p = 0.0061)27% improvement (p < 0.0001)
ControlZucapsaicin 0.01%8% improvement (p = not specified)1% improvement (p = not specified)

Note: ITT stands for Intention-to-Treat population. The data is based on a study comparing the efficacy of zucapsaicin 0.075% (ZUACTA) with a lower concentration of zucapsaicin as a control .

Safety and Systemic Absorption

Zucapsaicin exhibits low systemic absorption, which minimizes systemic side effects. In animal studies, systemic absorption was found to be very low, indicating that zucapsaicin primarily acts locally at the site of application .

CAS No. 25775-90-0
Product Name Zucapsaicin
Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
IUPAC Name (Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
Standard InChI InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6-
Standard InChIKey YKPUWZUDDOIDPM-VURMDHGXSA-N
Isomeric SMILES CC(C)/C=C\CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
SMILES CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Canonical SMILES CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Melting Point 71.5-74.5
Physical Description Solid
Solubility Insoluble
Synonyms (6Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide; (Z)-8-Methyl-N-vanillyl-6-nonenamide
Reference Artursson., et al., J. Pharma. Sci., 73, 1507 (1984)
Fu., et al., Pharma. Res., 2000, 17, 100 (2000)
PubChem Compound 1548942
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator